molecular formula C19H20OS3 B14375030 4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one CAS No. 88534-34-3

4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one

Cat. No.: B14375030
CAS No.: 88534-34-3
M. Wt: 360.6 g/mol
InChI Key: LNHXRNPEEMRFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is a complex organic compound characterized by its unique thiopyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: Substitution reactions can occur at the phenylsulfanyl groups or the thiopyran ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or nucleophiles, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: It can be used as a precursor for synthesizing other complex organic molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

    Industry: The compound’s properties may make it useful in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one exerts its effects is not well-understood. its molecular structure suggests that it could interact with various biological targets, potentially affecting enzyme activity or cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2,2-bis(phenylsulfanyl)-3,6-dihydro-1lambda~4~-thiopyran-1(2H)-one is unique due to its specific substitution pattern and the presence of two phenylsulfanyl groups. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

88534-34-3

Molecular Formula

C19H20OS3

Molecular Weight

360.6 g/mol

IUPAC Name

3,4-dimethyl-6,6-bis(phenylsulfanyl)-2,5-dihydrothiopyran 1-oxide

InChI

InChI=1S/C19H20OS3/c1-15-13-19(23(20)14-16(15)2,21-17-9-5-3-6-10-17)22-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3

InChI Key

LNHXRNPEEMRFGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CS(=O)C(C1)(SC2=CC=CC=C2)SC3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.